molecular formula C8H10ClNO5S B12671389 5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride CAS No. 94088-81-0

5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride

Katalognummer: B12671389
CAS-Nummer: 94088-81-0
Molekulargewicht: 267.69 g/mol
InChI-Schlüssel: PGARGKIVTZUQEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO5S It is known for its unique structure, which includes an amino group, a methylsulphonyl group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride typically involves the introduction of the methylsulphonyl group to the benzoic acid derivative. One common method includes the reaction of 5-amino-2-hydroxybenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or reduction to form sulfides.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Bases and Acids: Sodium hydroxide or hydrochloric acid for hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulphonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-methylbenzoic acid: Similar structure but lacks the methylsulphonyl group.

    5-Amino-2-hydroxybenzoic acid: Similar structure but lacks the methylsulphonyl group.

Uniqueness

The presence of the methylsulphonyl group in 5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

94088-81-0

Molekularformel

C8H10ClNO5S

Molekulargewicht

267.69 g/mol

IUPAC-Name

5-amino-2-methylsulfonyloxybenzoic acid;hydrochloride

InChI

InChI=1S/C8H9NO5S.ClH/c1-15(12,13)14-7-3-2-5(9)4-6(7)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H

InChI-Schlüssel

PGARGKIVTZUQEU-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)OC1=C(C=C(C=C1)N)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.